N-(2-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide
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Overview
Description
N-(2-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a complex organic compound that features a pyridine ring substituted with tert-butoxy and cyclopropoxy groups, as well as a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(2-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-(2-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways .
Comparison with Similar Compounds
N-(2-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:
2-(N-tert-butoxycarbonylamino)pyridine: This compound also features a pyridine ring with a tert-butoxy group but differs in its functional groups and applications.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound has a similar structure but includes a borate group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2O4S |
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Molecular Weight |
300.38 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-12-11(15-20(4,16)17)10(7-8-14-12)18-9-5-6-9/h7-9,15H,5-6H2,1-4H3 |
InChI Key |
DSYDJVDVNRHVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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